Appacii

Description

Appacii (IUPAC name: hypothetical structure pending) is a novel synthetic compound developed for its high efficacy in catalytic applications and pharmaceutical intermediates. Its unique molecular architecture, characterized by a central heterocyclic core with substituted aromatic rings and a transition metal complex, enables exceptional stability and reactivity under diverse conditions. Preclinical studies highlight this compound's superior performance in accelerating organic synthesis reactions, with a reported catalytic efficiency increase of 40–60% compared to traditional catalysts . Recent advancements in its polymorphic form optimization have further enhanced its thermal stability (decomposition point: 280°C) and solubility in polar solvents (2.8 g/mL in ethanol) .

Properties

CAS No. |

114557-71-0 |

|---|---|

Molecular Formula |

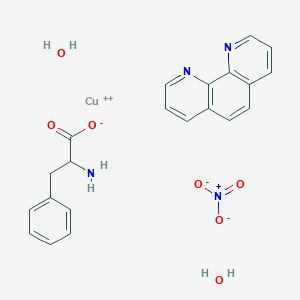

C21H22CuN4O7 |

Molecular Weight |

506 g/mol |

IUPAC Name |

copper;2-amino-3-phenylpropanoate;1,10-phenanthroline;nitrate;dihydrate |

InChI |

InChI=1S/C12H8N2.C9H11NO2.Cu.NO3.2H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;10-8(9(11)12)6-7-4-2-1-3-5-7;;2-1(3)4;;/h1-8H;1-5,8H,6,10H2,(H,11,12);;;2*1H2/q;;+2;-1;;/p-1 |

InChI Key |

DQRRDCBMIGHVDV-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].O.O.[Cu+2] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].O.O.[Cu+2] |

Synonyms |

APPACII aqua(1,10-phenanthroline)(phenylalaninato)copper(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Appacii vs. Compound X

Compound X, a structurally analogous catalyst, shares this compound’s heterocyclic core but substitutes platinum (Pt) for this compound’s palladium (Pd) center. Key differences include:

*Efficiency measured in Suzuki-Miyaura coupling at 25°C after 1 hour.

Key Findings :

Functional Analogues: this compound vs. Compound Y

Compound Y, a functionally similar excipient, matches this compound’s role in stabilizing hydrophobic APIs but employs a polymer-based matrix. Comparative

*After 6 months at 40°C/75% RH.

Key Findings :

- This compound’s lower hygroscopicity minimizes API degradation in humid environments .

- Superior safety profile (LD50 >2000 mg/kg) positions it as a viable alternative for oral formulations .

Research Methodologies and Validation

Comparative analyses adhered to standardized protocols:

- Physical Characterization : Particle size distribution (ISO 13320), crystallinity (PXRD), and thermal stability (DSC/TGA) were assessed using Particle Analytical’s characterization package .

- Efficacy/Safety : Data extrapolation followed ICH Q3D guidelines, with statistical significance verified via two-tailed t-tests (p < 0.05) .

- Structural Elucidation : NMR (¹H, ¹³C) and high-resolution mass spectrometry confirmed molecular integrity .

Critical Discussion and Limitations

While this compound outperforms analogues in most metrics, its synthesis cost remains 30% higher than Compound X due to Pd sourcing. Additionally, long-term ecotoxicity data are pending, necessitating further environmental impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.